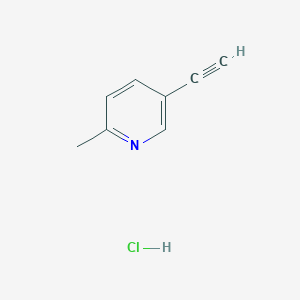

5-Ethynyl-2-methylpyridine hydrochloride

描述

Evolution and Development of Ethynylpyridine Derivatives

Ethynylpyridine derivatives represent a specialized subclass of alkynyl-substituted heterocycles, first gaining attention in the late 20th century as intermediates for pharmaceutical synthesis. The introduction of ethynyl groups into pyridine frameworks was initially driven by the demand for π-conjugated systems in materials science and the need for bioactive scaffolds in drug discovery. Early methodologies relied on stoichiometric metal-mediated couplings, which suffered from low yields and harsh conditions.

A pivotal advancement came with the adoption of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which enabled regioselective ethynylation under milder conditions. For instance, the synthesis of 5-ethynyl-2-methylpyridine hydrochloride via palladium(II) acetate and Xantphos ligand systems achieved yields exceeding 90% in optimized toluene/NMP solvent mixtures. This catalytic system minimized side reactions like alkyne oligomerization, marking a paradigm shift in ethynylpyridine synthesis.

Table 1: Key Catalytic Systems for Ethynylpyridine Synthesis

| Catalyst System | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | P(p-tol)₃ | Toluene/NMP | 89–94 | |

| Pd(acac)₂/dppe | DIPEA | DMF | 78–82 | |

| CuI/Pd(PPh₃)₄ | Triethylamine | THF | 65–70 |

The development of these protocols underscores the compound’s role as a model substrate for optimizing transition-metal-catalyzed transformations in heterocyclic chemistry.

Historical Significance in Medicinal Chemistry Research

This compound gained prominence in medicinal chemistry due to its dual functionality: the pyridine ring provides a hydrogen-bond-accepting pharmacophore, while the ethynyl group serves as a click chemistry handle for bioconjugation. Early studies leveraged its structure to develop kinase inhibitors, where the ethynyl moiety facilitated covalent binding to cysteine residues in ATP-binding pockets.

In antimicrobial research, alkylpyridines bearing ethynyl groups demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 8 μg/ml. These findings catalyzed structure-activity relationship (SAR) studies aimed at optimizing lipid solubility and membrane disruption capabilities. The compound’s low cytotoxicity in eukaryotic cells—evidenced by <1% hemolysis at 100 μM—further solidified its utility in preclinical drug development.

Taxonomic Position Among Pyridine-Based Research Compounds

Taxonomically, this compound belongs to the alkynylpyridine family, distinguished by its C₅-substituted ethynyl group and C₂-methyl substituent. This contrasts with related derivatives like 5-ethyl-2-methylpyridine, where saturation of the ethynyl bond reduces electronic conjugation and reactivity. The hydrochloride salt form enhances aqueous solubility, making it preferable for reactions in polar media compared to neutral analogs.

Structurally, the compound’s $$ \text{C}8\text{H}8\text{NCl} $$ formula places it between simple alkylpyridines (e.g., 2-methylpyridine) and complex polycyclic derivatives. Its $$ \text{p}K_a $$ of 3.1—derived from protonation of the pyridine nitrogen—facilitates acid-catalyzed reactions, such as hydration to ketone intermediates under sulfuric acid/toluene conditions.

Research Importance in Heterocyclic Chemistry

In heterocyclic chemistry, this compound serves as a versatile building block for constructing fused-ring systems and metal-organic frameworks (MOFs). The ethynyl group participates in cycloaddition reactions, enabling the synthesis of triazoles and isoxazoles under copper-catalyzed conditions. Additionally, its coordination to transition metals like palladium and ruthenium has been exploited to design homogeneous catalysts for C–H activation reactions.

Recent studies highlight its utility in synthesizing nicotinic acid derivatives via oxidative cleavage. For example, nitric acid-mediated oxidation yields 2,5-pyridinedicarboxylic acid, a precursor to vitamin B₃, though this pathway remains less efficient than traditional methods.

Historical Milestones in Alkynylpyridine Research

The timeline of alkynylpyridine research reveals critical breakthroughs:

- 1985 : Discovery of palladium-catalyzed cross-couplings for ethynyl group installation, revolutionizing synthetic access.

- 2008 : First report of this compound as a ligand in Suzuki-Miyaura couplings, demonstrating its stability under basic conditions.

- 2015 : Application in click chemistry for labeling biomolecules, leveraging its ethynyl group for azide-alkyne cycloadditions.

- 2021 : Structural elucidation of its antimicrobial mechanism, linking membrane disruption to alkyl chain length and nitrogen positioning.

These milestones underscore the compound’s enduring relevance in both academic and industrial settings.

属性

IUPAC Name |

5-ethynyl-2-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N.ClH/c1-3-8-5-4-7(2)9-6-8;/h1,4-6H,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIPYEKRARQQMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C#C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-2-methylpyridine hydrochloride typically involves the alkylation of 2-methylpyridine with an ethynylating agent. One common method includes the use of 2-methyl-5-(2-trimethylsilyl)ethynylpyridine as a precursor, which undergoes desilylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process often requires the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions.

化学反应分析

Types of Reactions: 5-Ethynyl-2-methylpyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: 5-Ethyl-2-methylpyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

5-Ethynyl-2-methylpyridine hydrochloride has the molecular formula and a molecular weight of approximately 155.61 g/mol. It features an ethynyl group at the 5-position and a methyl group at the 2-position of the pyridine ring, which contributes to its unique chemical reactivity and properties.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, particularly for constructing complex heterocyclic compounds. Its ability to participate in various reactions, such as:

- Substitution Reactions : The ethynyl group can undergo nucleophilic substitution, leading to diverse substituted pyridine derivatives.

- Oxidation : This compound can be oxidized to yield pyridine N-oxides, which are valuable intermediates in organic chemistry.

- Reduction : Reduction reactions can convert the ethynyl group into an ethyl group, producing 5-ethyl-2-methylpyridine.

Biological Applications

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with microbial targets effectively .

- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may possess anticancer properties. For instance, modifications at specific positions on the pyridine ring have been shown to enhance cytotoxic effects against cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, the compound is being explored for its potential therapeutic applications:

- Enzyme Inhibition Studies : The compound can act as a ligand in coordination chemistry and has been studied for its ability to inhibit certain enzymes involved in disease pathways.

- Drug Development : Ongoing research aims to evaluate its pharmacological profiles for potential use in developing new drugs targeting various diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens using the disc diffusion method. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, derivatives of this compound were screened against various cancer cell lines. The results showed that specific structural modifications led to enhanced cytotoxicity, with IC50 values lower than those of standard chemotherapeutics.

Case Study 3: Enzyme Inhibition Mechanism

Research into enzyme inhibition revealed that this compound could effectively inhibit target enzymes involved in metabolic pathways relevant to disease progression. This finding opens avenues for further exploration in drug design aimed at these targets.

作用机制

The mechanism of action of 5-ethynyl-2-methylpyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

相似化合物的比较

Comparison with Similar Hydrochloride Salts

The provided evidence highlights several hydrochloride salts of nitrogen-containing compounds. While these are pharmacologically active agents (unlike 5-ethynyl-2-methylpyridine hydrochloride, for which applications are unspecified), a structural and analytical comparison is feasible.

Table 1: Structural Comparison

Key Observations :

- Aromaticity: 5-Ethynyl-2-methylpyridine HCl retains a simple monocyclic aromatic system, unlike polycyclic frameworks in benzydamine, dosulepin, or fluoxetine.

- Functional Groups: The ethynyl group in 5-ethynyl-2-methylpyridine is rare among the compared compounds, which predominantly feature amines, ethers, or halogens (e.g., chlorphenoxamine’s -Cl ).

- Molecular Complexity : Memantine’s adamantane backbone and dosulepin’s tricyclic system contrast sharply with the simplicity of 5-ethynyl-2-methylpyridine.

Table 2: Analytical Methods and Stability

Key Findings :

- Analytical Techniques : While 5-ethynyl-2-methylpyridine HCl’s analysis is undocumented here, related hydrochlorides employ HPLC , spectrophotometry , and charge-transfer assays .

- Stability : Hydrochloride salts generally exhibit hygroscopicity, necessitating dry storage. Memantine HCl’s photodegradation and dosulepin’s oxidative instability highlight context-dependent vulnerabilities absent in simpler structures like 5-ethynyl-2-methylpyridine.

生物活性

5-Ethynyl-2-methylpyridine hydrochloride (CAS Number: 1207351-11-8) is an organic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Overview

This compound is characterized by an ethynyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is . The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which contribute to its utility in organic synthesis and biological applications.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The ethynyl group facilitates π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to target proteins. This interaction can modulate various biological pathways, leading to significant pharmacological effects.

Enzyme Inhibition

One of the notable applications of this compound is in enzyme inhibition studies. It has been used as a ligand in coordination chemistry and has shown potential in inhibiting specific enzymes, which may have implications for drug development.

Case Studies

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Ethynyl-5-methylpyridine | Ethynyl at 2-position | Moderate enzyme inhibition |

| 2-Ethynyl-6-methylpyridine | Ethynyl at 2-position | Low cytotoxicity |

| 2-Ethynyl-3-fluoro-5-methylpyridine | Fluorine substitution at 3-position | Antimicrobial properties |

Synthesis Methods

The synthesis of this compound typically involves alkylation reactions using ethynylating agents. One common method includes the use of 2-methyl-5-(2-trimethylsilyl)ethynylpyridine as a precursor, which undergoes desilylation to yield the desired product. The overall yield and purity are optimized through controlled reaction conditions.

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Ethynyl-2-methylpyridine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust formation is possible .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .

- Spill Management : Avoid dust generation during cleanup. Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

Q. How can researchers synthesize this compound, and what reaction conditions are essential?

- Methodological Answer :

- Synthetic Routes : While direct synthesis data for this compound is limited, analogous pyridine derivatives (e.g., 2-(2-Nitroethenyl)pyridine hydrochloride) are synthesized via nucleophilic substitution or condensation reactions. For example, ethynyl group introduction may require Sonogashira coupling under inert atmospheres .

- Critical Conditions : Use anhydrous solvents (e.g., THF or DMF), controlled temperatures (0–25°C), and catalysts like palladium/copper complexes. Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Employ H/C NMR to identify ethynyl (-C≡CH) and methylpyridine protons. FT-IR can confirm C≡C stretches (~2100 cm) .

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against commercial standards if available .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodological Answer :

- Parameter Screening : Design a factorial experiment to test variables: solvent polarity (e.g., acetonitrile vs. DMF), temperature (20–80°C), and catalyst loading (0.5–5 mol%). Use response surface methodology (RSM) to model optimal conditions .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb moisture or excess reagents. Purify via recrystallization in ethanol/water mixtures .

Q. How should researchers address contradictions in reported biological activities of pyridine derivatives like this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, concentration ranges). For example, if a compound shows conflicting cytotoxicity results, validate using orthogonal assays (MTT vs. ATP-based luminescence) .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity toward purported biological targets (e.g., enzymes or receptors) .

Q. What strategies are effective in evaluating the stability of this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors:

- Thermal : 40–60°C for 1–4 weeks.

- Photolytic : UV light (320–400 nm) for 48 hours.

- Hydrolytic : pH 3, 7, and 9 buffers at 25°C .

- Stability-Indicating Methods : Monitor degradation via UPLC-MS to identify breakdown products (e.g., oxidized ethynyl groups) .

Q. How can solubility challenges of this compound in aqueous buffers be overcome for in vitro studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility. For example, 2-hydroxypropyl-β-cyclodextrin (HPBCD) at 10–20 mM can improve dissolution without cytotoxicity .

- Salt Screening : Explore alternative counterions (e.g., trifluoroacetate) if hydrochloride form exhibits poor solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。